2-Methoxy-9-(methylthio)acridine
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Overview
Description
2-Methoxy-9-(methylthio)acridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, characterized by a methoxy group at the 2-position and a methylthio group at the 9-position of the acridine ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-(methylthio)acridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 9-chloroacridine.
Formation of Acridine Core: The acridine core is formed through a cyclization reaction. For instance, 2-methoxyaniline can undergo a condensation reaction with a suitable aldehyde to form an intermediate, which is then cyclized to produce the acridine core.
Introduction of Methylthio Group: The methylthio group is introduced at the 9-position through a nucleophilic substitution reaction. This can be achieved by reacting the 9-chloroacridine intermediate with a thiol reagent such as methylthiol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9-(methylthio)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group or further to a hydrocarbon.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Derivatives with different functional groups replacing the methoxy or methylthio groups.
Scientific Research Applications
2-Methoxy-9-(methylthio)acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials requiring stable and vibrant colors.
Mechanism of Action
The mechanism by which 2-Methoxy-9-(methylthio)acridine exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and telomerases, which are crucial for DNA replication and cell division.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
2-Methoxy-9-(methylthio)acridine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer activity, amsacrine also intercalates with DNA but has different substituents that affect its pharmacological profile.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer properties, differing in its carboxamide group.
Triazoloacridone (C-1305): Exhibits strong anticancer activity and has a triazole ring fused to the acridine core.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
106897-39-6 |
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Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
2-methoxy-9-methylsulfanylacridine |
InChI |
InChI=1S/C15H13NOS/c1-17-10-7-8-14-12(9-10)15(18-2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |
InChI Key |
BFTQCFXYPAPNFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SC |
Origin of Product |
United States |
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